3-Chloro-4-fluorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

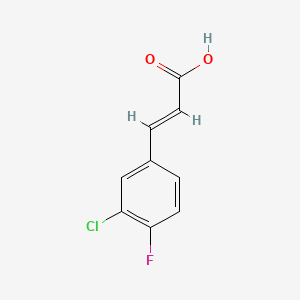

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKFZBXVYKVCD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid (CAS No. 155814-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorocinnamic acid, identified by the CAS number 155814-22-5, is a halogenated derivative of cinnamic acid.[1][2] This compound serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability to molecules synthesized from it, making it a valuable intermediate in the development of novel therapeutic agents and other specialized chemicals.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, tailored for professionals in research and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | References |

| CAS Number | 155814-22-5 | [1][2][5] |

| Molecular Formula | C₉H₆ClFO₂ | [1][5][6] |

| Molecular Weight | 200.59 g/mol | [1][5] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥95% to ≥98% | [1][2][5] |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid | [2] |

| SMILES | O=C(O)/C=C/C1=CC=C(F)C(Cl)=C1 | [5] |

| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N | [1][2] |

| Storage Conditions | Sealed in a dry environment, often at 2-8°C or ambient temperature. | [2][5][7] |

Synthesis and Mechanistic Insights

While specific, detailed industrial synthesis routes for this compound are often proprietary, its structure suggests that it can be synthesized via established organic chemistry reactions. A plausible and common method for preparing cinnamic acid derivatives is the Perkin reaction or the Knoevenagel condensation.

A likely synthetic pathway involves the condensation of 3-chloro-4-fluorobenzaldehyde with malonic acid in the presence of a suitable base, such as pyridine or piperidine, followed by decarboxylation.

References

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid structure

An In-depth Technical Guide to (2E)-3-(3-Chloro-4-fluorophenyl)acrylic Acid: Synthesis, Characterization, and Applications

Executive Summary

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for its significant biological activities and applications as a precursor in organic synthesis.[1][2] The presence of chlorine and fluorine substituents on the phenyl ring can modulate the molecule's physicochemical properties and biological efficacy, making it a compound of interest for researchers in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the molecule, detailing a robust synthesis protocol via the Knoevenagel-Doebner condensation, thorough analytical characterization methodologies, and a discussion of its potential applications based on the structure-activity relationships of related compounds.

Molecular Structure and Physicochemical Properties

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid belongs to the family of α,β-unsaturated carboxylic acids. The "(2E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable isomer. The core structure consists of a phenyl ring substituted with a chlorine atom at position 3 and a fluorine atom at position 4, attached to an acrylic acid moiety.

The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid.[3]

Structural Diagram

Caption: 2D structure of (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid.

Physicochemical Data Summary

The following table summarizes key computed and expected properties for the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO₂ | - |

| Molecular Weight | 200.59 g/mol | [4] |

| Appearance | White to off-white crystalline solid | Expected |

| Melting Point | 28-30 °C (for 3-Chloro-4-fluorobenzaldehyde) | [5] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents | [6] |

| CAS Number | Not directly available; similar compounds exist (e.g., 174603-37-3 for the 2-chloro-4-fluoro isomer) | [4][7] |

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most efficient and widely adopted method for synthesizing cinnamic acid and its derivatives is the Knoevenagel condensation.[8][9][10] The Doebner modification of this reaction, which utilizes malonic acid in the presence of a basic catalyst like pyridine and piperidine, is particularly effective as it facilitates condensation followed by in-situ decarboxylation to yield the desired α,β-unsaturated acid.[11][12][13]

Causality of Experimental Choices

-

Reactants : 3-Chloro-4-fluorobenzaldehyde is the electrophilic carbonyl component.[14][15] Malonic acid serves as the active methylene compound, providing the nucleophilic carbanion precursor.[11]

-

Catalyst/Solvent System : Pyridine is used as a weakly basic solvent, while a catalytic amount of piperidine acts as a stronger base to deprotonate malonic acid, forming the reactive enolate nucleophile.[9][12] This combination is crucial for driving the reaction to completion while minimizing side reactions like the self-condensation of the aldehyde.[12]

-

Reaction Control : The reaction is heated to facilitate both the initial condensation and the subsequent decarboxylation step, which drives the equilibrium towards the final product. The trans or (E)-isomer is the thermodynamically favored product due to reduced steric hindrance.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (10.0 mmol, 1.59 g).

-

Reagents : Add malonic acid (12.0 mmol, 1.25 g) to the flask.

-

Solvent and Catalyst : Add pyridine (20 mL) as the solvent, followed by piperidine (0.5 mL) as the catalyst.[9]

-

Reaction : Heat the reaction mixture to 80-90°C and allow it to reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing approximately 100 g of crushed ice and 20 mL of water.

-

Precipitation : Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is between 1 and 2. A solid precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride.

-

Purification : Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an ethanol/water mixture to obtain the final product as a crystalline solid.

Analytical Characterization

To confirm the identity and purity of the synthesized (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid, a combination of spectroscopic techniques is essential. The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures.[16][17]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| Carboxylic Acid | ~12.0 | br s | - | -COOH |

| Aromatic | ~7.6-7.8 | m | - | Ar-H |

| Aromatic | ~7.1-7.3 | t | ~8.6 | Ar-H |

| Vinylic (β-H) | ~7.7 | d | ~16.0 | Ar-CH= |

| Vinylic (α-H) | ~6.4 | d | ~16.0 | =CH-COOH |

-

Justification : The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans (E) configuration.[18] The carboxylic acid proton is typically deshielded and appears as a broad singlet. The aromatic protons will exhibit complex splitting due to ³JHH, ⁴JHH, and JHF couplings.

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| Carbonyl | ~171-172 | -COOH |

| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| Vinylic (β-C) | ~142-144 | Ar-C H= |

| Aromatic (C-Cl) | ~134-136 | C-Cl |

| Aromatic | ~120-132 | Ar-C, Ar-CH |

| Vinylic (α-C) | ~118-120 | =C H-COOH |

-

Justification : The carbonyl carbon is highly deshielded. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[19][20]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Alkene) | 1625-1645 | Medium |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-F stretch | 1100-1250 | Strong |

| C-Cl stretch | 700-850 | Strong |

-

Justification : The spectrum will be dominated by a very broad O-H stretch and a strong carbonyl (C=O) absorption, characteristic of a carboxylic acid dimer formed via hydrogen bonding. The presence of the C=C double bond and the C-F and C-Cl bonds will also give rise to characteristic strong absorptions.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Expected m/z | Interpretation |

| ESI-MS (-) | 200/202 | [M-H]⁻ ion |

| HRMS | 199.9989 | Calculated for C₉H₅ClFO₂⁻ |

-

Justification : The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (M and M+2). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Potential Applications and Biological Significance

While specific studies on (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid are not abundant, the broader class of cinnamic acid derivatives is a subject of intense research due to its wide range of pharmacological activities.[1][2][21]

-

Antimicrobial and Antifungal Agents : Cinnamic acid derivatives have shown efficacy against various bacteria and fungi. The halogen substituents can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial activity.[1]

-

Anticancer Therapeutics : Many natural and synthetic cinnamic acid analogues exhibit anticancer properties.[1] They can act as precursors for synthesizing more complex molecules with therapeutic potential.

-

Neuroprotective Agents : Some cinnamides have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases or ischemic events.[8]

-

Industrial Intermediates : These compounds are valuable building blocks in organic synthesis for producing pharmaceuticals, fragrances, and polymers.[9][22][23]

The specific combination of 3-chloro and 4-fluoro substitution provides a unique electronic and steric profile that could be exploited in the rational design of targeted therapeutic agents or functional materials.

Safety and Handling

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Similar compounds can be toxic if swallowed.[6]

-

Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage : Store in a cool, dry place away from incompatible materials.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 2-(2-(4-(3-(3-Chloro-4-fluorophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid | C24H15ClF2N2O4 | CID 44402474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 [chemicalbook.com]

- 6. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]

- 7. 174603-37-3|(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 8. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. bepls.com [bepls.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

- 17. 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. rjpbcs.com [rjpbcs.com]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid that is emerging as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthetic methodologies, and potential therapeutic applications.

Core Molecular and Physicochemical Properties

This compound, with the CAS Number 155814-22-5, is a solid compound at room temperature.[1] The introduction of both a chlorine and a fluorine atom onto the phenyl ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Molecular Attributes

A precise understanding of the molecular weight is fundamental for all stoichiometric calculations in synthesis and quantitative analysis. The molecular formula of this compound is C₉H₆ClFO₂.[2] Based on this, the calculated molecular weight is a critical parameter for experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClFO₂ | [1][2] |

| Molecular Weight | 200.59 g/mol | [1][2][3] |

| CAS Number | 155814-22-5 | [1][2][4] |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid | [4] |

| Physical Form | Solid | [1] |

| Purity (typical) | ≥95% | [1] |

Calculated Physicochemical Parameters

Computational models provide valuable insights into the behavior of a molecule in biological systems. These parameters are crucial for predicting properties such as membrane permeability and bioavailability.

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP | 2.5769 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis of this compound

The synthesis of cinnamic acid derivatives can be achieved through several established organic chemistry reactions. For this compound, a common and reliable method is the Perkin reaction or a related condensation reaction.

Caption: A generalized workflow for the synthesis of this compound via a condensation reaction.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

3-Chloro-4-fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Ethanol (for recrystallization)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.

-

Filter the crude product using a Büchner funnel and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under vacuum.

Analytical Characterization

Ensuring the purity and confirming the structure of the synthesized this compound is a critical step. A combination of analytical techniques is typically employed.

Caption: A logical workflow for the analytical characterization of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

For routine purity analysis of non-volatile compounds like this compound, reversed-phase HPLC with UV detection is the method of choice.[5][6]

Typical HPLC Conditions:

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water), followed by further dilution to a final concentration of 0.1 mg/mL for injection.[5]

Applications in Drug Development

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7][8] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutic agents.

As a Building Block for Bioactive Molecules

The carboxylic acid functionality of this compound allows for its facile incorporation into larger molecules through amide bond formation or esterification. This makes it a versatile starting material for the synthesis of compound libraries for high-throughput screening.

Potential as an Anti-inflammatory Agent

The core structure of cinnamic acid is present in some known anti-inflammatory compounds. The electronic modifications provided by the chloro and fluoro substituents could potentially enhance the interaction with biological targets involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[9]

Role in the Development of Anticancer Agents

Fluorinated organic molecules are of significant interest in oncology drug development. The presence of the C-F bond can improve metabolic stability and binding affinity to target proteins. This compound could serve as a precursor for the synthesis of novel compounds aimed at various cancer-related targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[4]

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.[4]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:155814-22-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | 155814-22-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activities of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1][2] Possessing a core structure of a phenyl ring attached to an acrylic acid moiety, these compounds are amenable to chemical modifications, leading to analogues with enhanced therapeutic potential.[1] This technical guide provides an in-depth exploration of the diverse pharmacological properties of cinnamic acid derivatives, including their anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. By synthesizing current research, this guide details the underlying mechanisms of action, presents quantitative data on their efficacy, and provides validated experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the therapeutic potential of this promising class of molecules.

Introduction

Cinnamic acid is a key phytochemical found in various plants, such as Chinese cinnamon (Cinnamomum cassia), fruits, and vegetables.[1] Its derivatives, including well-known compounds like ferulic acid, caffeic acid, and curcumin, are distinguished by the nature and position of substituent groups on the phenyl ring.[1][3] These structural variations significantly influence their biological efficacy.[1][3] The inherent low toxicity of cinnamic acid, combined with its wide-ranging pharmacological activities, makes it an attractive scaffold for the development of novel therapeutic agents.[2][4] This guide will delve into the core biological activities of these derivatives, providing a foundation for further research and drug discovery.

Chapter 1: Anticancer Activity of Cinnamic Acid Derivatives

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting efficacy against a variety of cancer cell lines, including breast, colon, and lung cancer.[1][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3]

Mechanism of Action

A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[3] For instance, certain derivatives can trigger apoptosis in cancer cells by generating reactive oxygen species (ROS), which lead to irreversible DNA damage and subsequent cell death.[5][6][7] Additionally, some derivatives have been shown to disrupt the cell cycle, causing an arrest in the S phase and an increase in the population of hypodiploid cells, indicative of apoptosis.[7]

Key Signaling Pathways Involved

The anticancer activity of cinnamic acid derivatives is often mediated through the modulation of key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa B) signaling pathway , which plays a crucial role in inflammation and cancer. By inhibiting the phosphorylation of IκB, cinnamic acid derivatives can suppress the activation of NF-κB, leading to a downregulation of pro-inflammatory and pro-survival genes.[8]

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Quantitative Data Summary

The cytotoxic effects of various cinnamic acid derivatives against different cancer cell lines are often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 36e | HepG2 (Liver) | 2.19 | [3] |

| Compound 36d | HepG2 (Liver) | 3.11 | [3] |

| Compound 5 | A-549 (Lung) | 10.36 | [9] |

| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Chapter 2: Antioxidant Properties of Cinnamic Acid Derivatives

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[2] Their antioxidant activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[5]

Mechanisms of Antioxidant Action

Cinnamic acid derivatives can act as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl groups to neutralize reactive oxygen species (ROS).[1][5] The resulting phenoxyl radical is stabilized by resonance, making the parent compound an effective antioxidant.[10] The presence of electron-donating groups, such as methoxy groups, on the phenyl ring can further enhance this radical scavenging activity.[10][11]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[12][13][14]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12][15]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[13] This solution should be freshly prepared and protected from light.[12][13]

-

Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent used for the DPPH solution.[13]

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control to an equal volume of the DPPH working solution.[13][15] Include a blank containing only the solvent.[12]

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[12][13][15]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12][13][15]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot a dose-response curve and determine the EC50 (half-maximal effective concentration) value.

-

Quantitative Data Summary

The antioxidant activity of cinnamic acid derivatives is often expressed as EC50 values from the DPPH assay.

| Derivative | EC50 (µg/mL) | Reference |

| Sinapic Acid | Lower than caffeic and ferulic acid | [10] |

| Caffeic Acid | Lower than ferulic acid | [10] |

| Ferulic Acid | Higher than sinapic and caffeic acid | [10] |

Chapter 3: Antimicrobial Effects of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[2][16][17] Their effectiveness can be influenced by the specific derivative and the target microorganism.[16][18]

Mechanism of Action

The antimicrobial mechanisms of cinnamic acid derivatives are not fully elucidated but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes like ATPase, and prevention of biofilm formation.[19] For example, cinnamic acid has been shown to reduce the production of virulence factors in Pseudomonas aeruginosa.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22] The broth microdilution method is a commonly used technique for determining MIC values.[20][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth (turbidity).[20]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth, such as Mueller-Hinton Broth (MHB).[20][21]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.[20]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[20] Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[20]

Quantitative Data Summary

The antimicrobial potency of cinnamic acid derivatives is represented by their MIC values.

| Derivative | Microorganism | MIC (mg/mL) | Reference |

| 1-cinnamoylpyrrolidine | S. aureus, E. coli, P. aeruginosa | 0.5 | [24] |

| Cinnamic Acid | S. aureus, B. subtilis | 0.5 | [24] |

| Cinnamic Acid | E. coli, P. aeruginosa | 1 | [24] |

Chapter 4: Anti-inflammatory Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives possess significant anti-inflammatory properties.[5][6] These effects are largely attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators.[19][25][26]

Mechanism of Action

A key mechanism of the anti-inflammatory action of cinnamic acid derivatives is the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .[27][28] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects.[27] Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[19][29]

Key Signaling Pathways Involved

Similar to their anticancer effects, the anti-inflammatory properties of cinnamic acid derivatives are also linked to the inhibition of the NF-κB signaling pathway .[8] By preventing the activation of NF-κB, these compounds can reduce the expression of various pro-inflammatory genes, including those for iNOS and COX-2.[8][25][26]

Caption: Experimental workflow for the nitric oxide (NO) assay.

Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Principle: Nitric oxide is unstable, but it decomposes into stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in aqueous solution.[30][31] The Griess reagent is used to quantify nitrite levels in the cell culture supernatant as a measure of NO production.[30]

Step-by-Step Methodology:

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[32][33][34]

-

Pre-treatment: Pre-treat the cells with various concentrations of the cinnamic acid derivatives for 1 hour.[33]

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production and incubate for 24 hours.[33]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a separate 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[30][34]

-

Absorbance Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 550 nm.[30]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion and Future Perspectives

Cinnamic acid and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects, make them promising candidates for drug development. The ability to chemically modify the core cinnamic acid structure allows for the optimization of their potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and developing novel derivatives with enhanced therapeutic properties. The continued investigation of this versatile class of natural products holds great promise for the discovery of new and effective treatments for a wide range of diseases.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. DPPH Radical Scavenging Assay [mdpi.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. researchgate.net [researchgate.net]

- 15. marinebiology.pt [marinebiology.pt]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. idexx.com [idexx.com]

- 23. protocols.io [protocols.io]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. mdpi.com [mdpi.com]

- 26. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract | MDPI [mdpi.com]

- 34. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Chloro-4-fluorocinnamic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). Among the vast arsenal of intermediates, halogenated organic compounds play a pivotal role, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide provides an in-depth examination of 3-chloro-4-fluorocinnamic acid, a key pharmaceutical intermediate whose structural motifs are integral to the synthesis of targeted therapeutics, particularly in oncology. We will explore the synthetic pathways to this valuable compound, the rationale for its use in medicinal chemistry, and its application in the synthesis of kinase inhibitors, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Intermediates in Drug Design

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-chloro-4-fluorophenyl moiety, in particular, is a recurring structural feature in a number of successful therapeutics. This substitution pattern provides a unique electronic and steric profile that can lead to enhanced target engagement and improved drug-like properties. This compound serves as a versatile precursor, providing this valuable substituted aromatic ring along with a reactive acrylic acid side chain, making it a highly sought-after intermediate in multi-step API synthesis.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 155814-22-5 | |

| Molecular Formula | C₉H₆ClFO₂ | |

| Molecular Weight | 200.59 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C | |

| SMILES | O=C(O)/C=C/c1cc(Cl)c(F)cc1 | |

| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N |

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established organic reactions. The choice of pathway often depends on the availability of starting materials, desired scale, and economic considerations. The most common and industrially viable routes originate from 3-chloro-4-fluorobenzaldehyde.

Synthesis of the Precursor: 3-Chloro-4-fluorobenzaldehyde

The primary starting material for the synthesis of this compound is 3-chloro-4-fluorobenzaldehyde. This aldehyde can be synthesized from 4-fluorotoluene or 4-fluorobenzaldehyde through chlorination or bromination followed by nucleophilic substitution.

A common laboratory-scale synthesis involves the direct halogenation of 4-fluorobenzaldehyde. For instance, a process for preparing 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde has been patented, which can then be reduced to the aldehyde.

The Perkin Reaction: A Classic Approach

The Perkin reaction is a powerful method for the synthesis of α,β-unsaturated aromatic acids, making it an ideal choice for the preparation of this compound from its corresponding aldehyde. The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

Reaction Mechanism: The reaction is initiated by the formation of an enolate from the acetic anhydride, catalyzed by the sodium acetate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-chloro-4-fluorobenzaldehyde. A subsequent intramolecular acyl transfer and elimination of water yields the desired cinnamic acid derivative.

Caption: General workflow of the Perkin reaction for the synthesis of this compound.

Experimental Protocol (Perkin Reaction):

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-chloro-4-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Reaction: Heat the mixture to 180°C and maintain for 4-5 hours with continuous stirring.

-

Work-up: After cooling, pour the reaction mixture into water. To remove unreacted aldehyde, add a 10% sodium carbonate solution until the mixture is alkaline, converting the cinnamic acid to its soluble sodium salt.

-

Purification: The aqueous solution can be steam distilled to remove any remaining aldehyde. After cooling, the solution is treated with activated charcoal to remove colored impurities and filtered.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, causing the this compound to precipitate.

-

Final Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

The Heck Reaction: A Modern Alternative

The palladium-catalyzed Heck reaction offers a more modern and often milder alternative for the synthesis of cinnamic acids. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

Reaction Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3-chloro-4-fluoro-iodobenzene) to a Pd(0) species. The resulting Pd(II) complex then coordinates with acrylic acid, followed by migratory insertion and β-hydride elimination to yield the trans-cinnamic acid product and regenerate the Pd(0) catalyst.

Caption: Conceptual workflow of the Heck reaction for synthesizing this compound.

Experimental Protocol (Heck Reaction):

-

Reactant Charging: To a reaction vessel, add 3-chloro-4-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a suitable base (e.g., triethylamine or sodium carbonate, 2.0-3.0 eq) in a solvent such as DMF or acetonitrile.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120°C for several hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Pharmaceutical Synthesis: A Case Study of Kinase Inhibitors

The 3-chloro-4-fluorophenyl moiety is a key pharmacophore in several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Relevance to the Synthesis of Gefitinib

A prominent example of the utility of the 3-chloro-4-fluorophenyl group is in the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib involves the coupling of a quinazoline core with 3-chloro-4-fluoroaniline .

While this compound is not a direct precursor to 3-chloro-4-fluoroaniline, the established importance of this aniline in the synthesis of a blockbuster drug underscores the pharmaceutical value of the 3-chloro-4-fluorophenyl scaffold. Synthetic routes can be designed to convert the carboxylic acid group of the cinnamic acid into an amino group, thus making it a potential, albeit indirect, precursor.

Caption: The strategic link between this compound and the synthesis of Gefitinib.

Rationale for the 3-Chloro-4-fluoro Substitution Pattern

The specific placement of chlorine at the 3-position and fluorine at the 4-position of the phenyl ring is not arbitrary. This substitution pattern imparts several advantageous properties:

-

Modulation of pKa: The electron-withdrawing nature of the halogens can influence the acidity or basicity of nearby functional groups, which can be critical for binding to the target protein.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug.

-

Enhanced Binding Interactions: The chlorine and fluorine atoms can participate in favorable interactions, such as halogen bonding, with the amino acid residues in the active site of the target kinase, leading to increased potency.

-

Lipophilicity and Permeability: The halogen substituents increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

Studies on halogen-substituted cinnamic acid derivatives have shown that the position and nature of the halogen significantly affect their biological activity, including their potential as cholinesterase inhibitors and antimicrobial agents. For instance, para-substituted fluoro- and chloro-compounds have demonstrated potent and selective inhibitory activities.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound stands out as a strategically important pharmaceutical intermediate. Its value is derived from the unique and advantageous properties conferred by the 3-chloro-4-fluorophenyl moiety, a structural motif found in potent kinase inhibitors. The well-established synthetic routes to this compound, such as the Perkin and Heck reactions, provide reliable and scalable methods for its production. For medicinal chemists and process development scientists, this compound represents a valuable building block for the design and synthesis of the next generation of targeted therapeutics. Its continued application in drug discovery programs is a testament to the enduring importance of halogenated intermediates in the development of innovative medicines.

Halogenated Cinnamic Acids: A Medicinal Chemistry Review of Structure, Activity, and Therapeutic Potential

An In-Depth Technical Guide for Medicinal Chemists

Abstract

Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities and favorable toxicity profiles.[1][2] The strategic incorporation of halogen atoms onto the cinnamic acid scaffold represents a powerful approach to modulate physicochemical properties, enhance biological potency, and refine pharmacokinetic profiles. This guide provides a comprehensive technical review of halogenated cinnamic acids, delving into their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. We will explore the causal relationships behind experimental design, detail self-validating protocols for synthesis and evaluation, and ground all mechanistic claims in authoritative literature.

Introduction: The Rationale for Halogenation in Cinnamic Acid Scaffolds

The cinnamic acid framework, characterized by a phenyl ring, an α,β-unsaturated carboxylic acid, and a trans-alkene double bond, offers multiple sites for chemical modification.[1][3] While naturally occurring derivatives, such as ferulic and caffeic acids, exhibit notable antioxidant, anti-inflammatory, and antimicrobial properties, their therapeutic application can be limited by metabolic instability or insufficient potency.[1][4]

Halogenation is a time-tested strategy in medicinal chemistry to overcome such limitations. The introduction of halogens (F, Cl, Br, I) can profoundly influence a molecule's properties:

-

Lipophilicity: Halogens increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

Metabolic Stability: Halogenation at sites prone to oxidative metabolism can block these pathways, thereby increasing the compound's half-life.

-

Electronic Effects: The electron-withdrawing nature of halogens can alter the acidity of the carboxylic group and modulate the reactivity of the aromatic ring, influencing target binding.

-

Binding Interactions: Halogen atoms can participate in specific "halogen bonding" interactions with biological targets, potentially increasing binding affinity and selectivity.[5]

This guide synthesizes current knowledge to provide researchers and drug development professionals with a foundational understanding of how these modifications translate into tangible therapeutic potential.

Synthetic Strategies for Halogenated Cinnamic Acids

The synthesis of halogenated cinnamic acids can be approached through several reliable methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Direct Halogenation of Cinnamic Acid Derivatives

Direct electrophilic halogenation of the aromatic ring is a straightforward approach. For instance, bromination can be achieved using bromine in a suitable solvent like glacial acetic acid.[6] This method is particularly effective for activating phenyl rings.

A related decarboxylative halogenation, known as the Hunsdiecker reaction, can be used to convert cinnamic acids into (E)-2-halostyrenes, which are valuable synthetic intermediates.[7][8]

Condensation Reactions with Halogenated Precursors

The Knoevenagel condensation is a robust and widely used method for forming the α,β-unsaturated carbonyl system of cinnamic acids.[9] This reaction involves condensing a halogen-substituted aromatic aldehyde with malonic acid in the presence of a base, such as pyridine and piperidine.[10]

Experimental Protocol: Knoevenagel Synthesis of a Halogenated Cinnamic Acid [9][10]

-

Reactant Preparation: In a round-bottom flask, dissolve the desired halogenated aromatic aldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in a minimal amount of pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the mixture.

-

Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl). This will precipitate the crude cinnamic acid derivative.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual pyridine and HCl, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][11]

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of these compounds.

Caption: A typical experimental workflow for the synthesis and evaluation of halogenated cinnamic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of halogenated cinnamic acids is critically dependent on the nature, number, and position of the halogen substituent(s).

Impact on Antimicrobial Activity

Halogenation generally enhances the antimicrobial properties of cinnamic acid derivatives.[2]

-

Type and Position: Studies on cinnamic acid amides have shown that the position of a chlorine atom is crucial. A para-substituted chloro-compound (4-chlorocinnamic acid) demonstrated superior antibacterial activity compared to its ortho-substituted counterpart.[1] 4-chlorocinnamic acid itself showed MIC values of 708 µM against both E. coli and B. subtilis.[12]

-

Multiple Halogens: Dichloro-substitution on the benzyl moiety of cinnamoyl amides has been shown to produce promising antiproliferative activity against colorectal cancer cells.[13]

-

Fluorine vs. Chlorine: In some series, the introduction of chlorine at specific positions on the benzoyl ring of cinnamate hybrids resulted in higher anticholinergic activity against acetylcholinesterase (AChE), whereas fluorine substitution decreased it.[14]

Impact on Anticancer Activity

Halogenation is a key strategy for augmenting the anticancer potency of cinnamic acid derivatives.[3][6]

-

Bromination: The synthesis of hybrid molecules containing a brominated 2-quinolinone moiety and a cinnamic acid scaffold resulted in compounds with potent antiproliferative activity.[6] Specifically, compound 5a (3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid) was the most potent against the HCT-116 colon cancer cell line, with an IC₅₀ value of 1.89 μM.[6] This suggests that the bulky, lipophilic bromine atoms contribute significantly to cytotoxic efficacy.

-

Dichlorination: The cinnamoyl amide derivative (E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755) showed a promising cytotoxic effect on a human gastric adenocarcinoma cell line (AGS), with a projected IC₅₀ value of 24 μM.[15]

The table below summarizes the cytotoxic activity of selected halogenated cinnamic acid derivatives.

| Compound ID | Structure Highlights | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 5a | Dibromo-quinolinone Hybrid | HCT-116 (Colon) | 1.89 | [6] |

| LQM755 | Dichlorophenyl-cinnamamide | AGS (Gastric) | 24 | [15] |

| 4-Chlorocinnamic acid | 4-Chloro substitution | (Data not specified for cancer) | N/A | [12] |

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

Halogenated cinnamic acids exert their anticancer effects through multiple mechanisms, often involving the induction of apoptosis and inhibition of key cellular enzymes.[6][15]

-

Cell Cycle Arrest and Apoptosis: Compound 5a was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HCT-116 cells.[6] This is a hallmark of effective cytotoxic agents, as it prevents cancer cells from proliferating and leads to their programmed death.

-

Topoisomerase II Inhibition: Further investigation revealed that compound 5a is also a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.[6] Its inhibition leads to DNA damage and subsequent cell death.

-

Modulation of Signaling Pathways: While not fully elucidated for all halogenated derivatives, cinnamic acids are known to interfere with critical cancer-related signaling pathways. The PI3K/AKT pathway, which regulates cell growth and survival, is a plausible target for these compounds.[16] Inhibition of this pathway can suppress tumor growth and induce apoptosis.

The diagram below illustrates a hypothetical mechanism where a halogenated cinnamic acid derivative inhibits the PI3K/AKT pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a halogenated cinnamic acid derivative.

Antimicrobial and Antifouling Activity

The antimicrobial effects of these compounds are broad, targeting bacteria and fungi.[12]

-

Bacterial Inhibition: As noted, chlorinated derivatives are effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][12] The mechanism may involve disruption of cell membrane integrity or inhibition of essential enzymes.

-

Quorum Sensing Interference: Some cinnamic acid derivatives can interfere with quorum sensing, a bacterial cell-to-cell communication system that controls virulence factor expression and biofilm formation.[16][17] Halogenation could plausibly enhance this activity, representing a promising anti-virulence strategy.

-

Antifouling Properties: Zosteric acid (p-sulfoxy-cinnamic acid), found in seagrass, is a natural analogue that prevents bacterial biofilm formation.[12] This highlights the potential of synthetic halogenated derivatives as novel antifouling agents.

Neuroprotective Activity

Cinnamic acid hybrids have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[14]

-

Cholinesterase Inhibition: Alzheimer's therapy often involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain.[14] Studies on cinnamate-rivastigmine hybrids showed that halogen substitution significantly impacts enzyme inhibition. Most derivatives exhibited more potent inhibition of BuChE compared to the parent drug, rivastigmine.[14] Interestingly, ortho-chloro substitution enhanced AChE inhibition, while fluorine substitution was detrimental.[14]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [15]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, AGS) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated cinnamic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

Halogenated cinnamic acids are a versatile and highly promising class of compounds in medicinal chemistry. The strategic incorporation of halogens has been unequivocally shown to enhance antimicrobial, anticancer, and neuroprotective activities. Structure-activity relationship studies reveal that the type and position of the halogen are critical determinants of biological efficacy, providing a clear roadmap for rational drug design.[2]

Future research should focus on several key areas:

-

Systematic SAR Exploration: A more systematic synthesis and evaluation of derivatives with different halogens (F, Cl, Br, I) at all possible positions of the phenyl ring are needed to build more comprehensive SAR models.

-

Mechanism of Action Studies: While initial mechanisms have been proposed, further studies are required to definitively identify the molecular targets and signaling pathways modulated by these compounds.[16]

-

Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the overall therapeutic efficacy of the most potent lead compounds.

-

Development of Multi-Target Agents: Given their diverse activities, halogenated cinnamic acids are ideal scaffolds for developing multi-target-directed ligands, particularly for complex diseases like cancer and Alzheimer's.[14][17]

The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents with improved potency and drug-like properties.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Spectroscopic analysis of cinnamic acid using quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. air.unimi.it [air.unimi.it]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to (2E)-3-(3-Chloro-4-fluorophenyl)prop-2-enoic Acid

InChIKey: OYFKFZBXVYKVCD-DUXPYHPUSA-N

Abstract: This technical guide provides a comprehensive overview of (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid, a halogenated cinnamic acid derivative of increasing importance in medicinal chemistry and drug development. This document details the compound's core physicochemical properties, provides a validated protocol for its synthesis via Knoevenagel-Doebner condensation, and explores its role as a critical intermediate in the synthesis of advanced therapeutic agents, including Factor Xa inhibitors and novel xanthine derivatives. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.

Introduction: The Strategic Value of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The strategic incorporation of halogen atoms—specifically chlorine and fluorine—onto the phenyl ring is a cornerstone of modern medicinal chemistry. This modification profoundly influences a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The subject of this guide, 3-Chloro-4-fluorocinnamic acid, is a prime example of a rationally designed building block. The presence of both a chlorine and a fluorine atom on the phenyl ring creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing complex, high-value molecules in the pharmaceutical industry.[3] This guide will elucidate the synthesis and application of this specific derivative, providing the technical insights necessary for its successful utilization in a research and development setting.

Physicochemical Properties and Identifiers

Accurate identification and understanding of a compound's physical properties are prerequisites for its use in any experimental workflow. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid | [4] |

| InChIKey | OYFKFZBXVYKVCD-DUXPYHPUSA-N | [4][5] |

| CAS Number | 155814-22-5 | [5][6] |

| Molecular Formula | C₉H₆ClFO₂ | [5] |

| Molecular Weight | 200.59 g/mol | [5] |

| Appearance | Solid / Powder | [5] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

Synthesis Protocol: Knoevenagel-Doebner Condensation

The synthesis of this compound is reliably achieved through the Doebner modification of the Knoevenagel condensation.[1][7] This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like pyridine, often with a piperidine co-catalyst. The reaction proceeds via an unsaturated dicarboxylic acid intermediate, which subsequently undergoes decarboxylation to yield the final α,β-unsaturated cinnamic acid.

The choice of this method is based on its high efficiency, operational simplicity, and stereoselectivity, which typically favors the formation of the thermodynamically more stable (E)-isomer, which is crucial for its utility in subsequent synthetic steps.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the well-established Doebner modification of the Knoevenagel condensation and should be performed by trained chemists with appropriate safety precautions.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Chloro-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add anhydrous pyridine (3-5 volumes) to the flask to dissolve the reactants. To this solution, add a catalytic amount of piperidine (0.05-0.1 eq).

-

Scientist's Note: Pyridine serves as both the solvent and the base, while piperidine is a more effective catalyst for the initial condensation. The use of anhydrous solvent is critical to prevent unwanted side reactions.

-

-

Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 4-8 hours). The reaction progress can be tracked by observing the evolution of CO₂, indicating successful decarboxylation.

-

Reaction Quench and Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid (HCl). This step neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate or building block in the synthesis of complex therapeutic agents. Its pre-defined stereochemistry and halogenation pattern make it an attractive starting point for introducing a specific pharmacophore into a larger molecule.

Intermediate in Factor Xa Inhibitor Synthesis

Research in the field of anticoagulants has identified this compound as a key intermediate in the synthesis of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[6][10] In a multi-step synthesis, the carboxylic acid moiety is activated and coupled with a piperazin-2-one intermediate to build a larger molecular scaffold.[10] The 3-chloro-4-fluorophenyl group ultimately occupies a key binding pocket (the S4 sub-pocket) of the FXa enzyme, contributing to the inhibitor's potency and selectivity.

Precursor for Novel Xanthine Derivatives

In the pursuit of new treatments for central nervous system disorders, this compound has been used as a starting material to synthesize novel xanthine derivatives with potential antidepressant activity.[11][12] In a documented synthesis, the cinnamic acid is reacted with a diamino-uracil derivative to construct a complex heterocyclic system.[11] The specific halogenation pattern of the cinnamic acid derivative is integral to the final compound's structure-activity relationship (SAR).

Hypothesized Mechanism & Signaling Pathway Relevance

While the direct biological activity of this compound is not extensively documented, its derivatives often target key signaling enzymes like protein kinases.[13] Cinnamic acid-based scaffolds have been used to design inhibitors that compete with ATP in the kinase active site. The halogen substituents can form specific halogen bonds or hydrophobic interactions within the active site, enhancing binding affinity and modulating selectivity.

Caption: Hypothesized role of cinnamic acid derivatives in kinase signaling.

Conclusion

(2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid (InChIKey: OYFKFZBXVYKVCD-DUXPYHPUSA-N) is a strategically important chemical entity whose value lies not in its intrinsic biological activity, but in its role as a versatile and precisely functionalized intermediate. Its reliable synthesis via Knoevenagel-Doebner condensation allows for the scalable production required in drug development campaigns. Documented applications in the synthesis of Factor Xa inhibitors and novel CNS-active agents underscore its utility. For researchers and drug development professionals, this compound represents a key building block for accessing complex molecular architectures and accelerating the discovery of next-generation therapeutics.

References

- 1. open.bu.edu [open.bu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. WO1994001114A1 - Antidepressant - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US5543415A - Antidepressants - Google Patents [patents.google.com]

- 12. US5484920A - Therapeutic agent for Parkinson's disease - Google Patents [patents.google.com]

- 13. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the phenyl ring, make it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, safety protocols, handling procedures, and synthetic methodologies pertinent to this compound, designed to empower researchers with the knowledge required for its safe and effective utilization.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 155814-22-5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₉H₆ClFO₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 200.59 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK--[3] |

| Melting Point | 173-175 °C | --INVALID-LINK--[3] |

| Boiling Point | 326 °C | --INVALID-LINK--[3] |

| Purity | Typically ≥95% | --INVALID-LINK--[4], --INVALID-LINK--[2] |

GHS Hazard Classification (Anticipated)

While a definitive GHS classification for this compound is not universally established, based on data for analogous substituted cinnamic acids, the following classification is anticipated:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Hazard Pictograms:

GHS Pictograms for Anticipated Hazards.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Recommended PPE for handling this compound.

Engineering Controls

-